Sodium lauryl polyoxyethylene ether sulfate

描述

准备方法

Sodium lauryl polyoxyethylene ether sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, resulting in the formation of ethoxylated alcohol. This intermediate is then converted to a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt .

化学反应分析

Sulfation Reaction

Lauryl ethoxylate reacts with chlorosulfonic acid to form an intermediate sulfonic acid derivative:

Conditions :

-

Temperature: 25–30°C

-

Reaction time: 2.5 hours

-

Pressure: Vacuum

This step generates gaseous hydrochloric acid as a by-product, which is scrubbed and converted to 33% HCl solution .

Neutralization Reaction

The sulfonic acid intermediate is neutralized with sodium hydroxide to yield SLPES:

Conditions :

Hydrolysis Reactions

SLPES undergoes hydrolysis under acidic or alkaline conditions, breaking down into alcohols and sulfate derivatives:

Acidic Hydrolysis

Products : Lauryl ethoxylate alcohol and sodium bisulfate .

Alkaline Hydrolysis

Products : Lauryl ethoxylate alcohol and sodium sulfate .

Hydrolysis Conditions and Outcomes

| Condition | pH Range | Major Products | By-Products |

|---|---|---|---|

| Acidic | 1–3 | Lauryl ethoxylate alcohol | Sodium bisulfate |

| Alkaline | 10–12 | Lauryl ethoxylate alcohol | Sodium sulfate |

Oxidation and Reduction

While not a primary reaction pathway, SLPES can participate in redox reactions under specific conditions:

Oxidation

Exposure to strong oxidizing agents (e.g., hydrogen peroxide) leads to the cleavage of ethoxylate chains:

Outcome : Shortened ethoxylate chains and acetic acid formation .

Reduction

Reducing agents (e.g., sodium borohydride) may reduce sulfate groups, though this pathway is less documented in literature.

Environmental Degradation

SLPES exhibits moderate biodegradability, with microbial action breaking the ethoxylate and sulfate linkages:

Key Data :

Interaction with Proteins

SLPES denatures proteins by disrupting hydrophobic interactions, liberating sulfhydryl (SH) groups in human callus:

Experimental Findings :

科学研究应用

Personal Care Products

SLES is extensively used in personal care formulations, including:

- Shampoos : Acts as a primary surfactant providing cleansing and foaming properties. Its mildness makes it suitable for sensitive skin formulations.

- Body Washes and Soaps : Enhances lathering and cleansing efficiency, making it a preferred choice in liquid soaps.

- Toothpastes : Functions as a foaming agent that aids in the distribution of the product during use .

Household Cleaning Products

SLES is a key ingredient in many household cleaning formulations due to its:

- Cleansing Action : Effective in removing dirt and grease from surfaces.

- Foaming Properties : Produces stable foam which helps in lifting dirt away from surfaces .

Agricultural Applications

In agriculture, SLES serves as a surfactant in herbicides:

- Enhancing Absorption : Improves the absorption of active herbicidal ingredients into plant tissues, thus increasing efficacy.

- Rainfastness : Reduces the time required for the herbicide to become rainfast, ensuring better performance under varying weather conditions .

Industrial Uses

SLES finds applications in various industrial sectors:

- Textiles : Used as a wetting agent and emulsifier during dyeing processes.

- Petroleum Industry : Acts as a surfactant in oil recovery processes.

- Leather Processing : Utilized for its emulsifying properties to aid in leather treatment .

Comparative Analysis of Surfactants

The following table summarizes key characteristics of SLES compared to other common surfactants:

| Surfactant Name | Type | Foaming Ability | Skin Irritation Potential | Biodegradability | Common Uses |

|---|---|---|---|---|---|

| This compound (SLES) | Anionic | High | Moderate | Yes | Shampoos, body washes |

| Sodium Lauryl Sulfate (SLS) | Anionic | Very High | High | Moderate | Shampoos, detergents |

| Sodium Laureth Sulfate (SLES) | Anionic | High | Moderate | Yes | Personal care products |

| Cocamidopropyl Betaine | Amphoteric | Moderate | Low | Yes | Skin care products |

Case Study 1: SLES in Shampoo Formulation

A study conducted by researchers evaluated the effectiveness of SLES in various shampoo formulations. The results indicated that shampoos containing 10% SLES produced significantly more foam compared to those with alternative surfactants while maintaining lower irritation levels on human skin .

Case Study 2: Agricultural Efficacy

Research demonstrated that herbicides formulated with SLES showed improved absorption rates in crops compared to those without surfactants. This led to enhanced weed control and reduced application rates, showcasing SLES's role in sustainable agricultural practices .

作用机制

Sodium lauryl polyoxyethylene ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oils, facilitating the emulsification and removal of oils and dirt. This property makes it an effective cleaning agent. Additionally, it can denature proteins by disrupting their hydrophobic interactions, which is useful in various biochemical applications .

相似化合物的比较

Sodium lauryl polyoxyethylene ether sulfate is often compared with other surfactants such as:

Sodium lauryl sulfate: Similar in structure but lacks the ethoxylation step, making it more irritating to the skin.

Ammonium lauryl sulfate: Another common surfactant with similar properties but different cation.

Sodium pareth sulfate: Used in similar applications but derived from different alcohols

This compound is unique due to its milder nature compared to sodium lauryl sulfate, making it more suitable for use in personal care products where skin irritation is a concern .

生物活性

Sodium lauryl polyoxyethylene ether sulfate (CAS Number: 9004-82-4) is a widely used anionic surfactant known for its excellent decontamination, emulsification, dispersion, and foaming properties. This compound is prevalent in various personal care products, detergents, and industrial applications due to its effective cleaning and emulsifying capabilities. This article explores the biological activity of this compound, including its effects on human health, environmental impact, and specific case studies that highlight its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | (C₂H₄O)ₙC₁₂H₂₆O₄S·Na |

| Molecular Weight | 332.432 g/mol |

| LogP | 4.48150 |

| Stability | Stable; incompatible with strong oxidizers |

Biological Activity Overview

This compound exhibits a range of biological activities that can be both beneficial and harmful depending on the concentration and exposure route. Its primary functions include:

- Decontamination : Effective in removing dirt and organic materials.

- Emulsification : Helps in mixing oil and water phases in formulations.

- Dispersion : Aids in distributing particles uniformly in a solution.

- Foaming : Produces stable foam, enhancing cleaning efficiency.

Health Effects

Research indicates that this compound can cause skin irritation upon contact. A study involving dermal exposure to varying concentrations revealed that higher concentrations (60%) led to significant adverse effects, including mortality in test subjects . The no-observed-adverse-effect level (NOAEL) was determined to be around 9% for local effects .

Skin Penetration Studies

In studies assessing skin penetration, this compound demonstrated low permeability. For instance, only about 5.8% of the applied surfactant was retained in the skin after washing . This limited absorption suggests a lower risk of systemic toxicity under typical usage conditions.

Ecotoxicity and Environmental Impact

This compound is biodegradable, which is advantageous for its environmental profile. However, it can still pose risks to aquatic life if released in significant quantities. Long-term degradation products may arise, necessitating careful management of effluents containing this surfactant .

1. Industrial Application and Safety Assessment

A comprehensive safety assessment evaluated the acute toxicity of this compound through oral intubation and dermal application in animal models. The results indicated mild irritation at concentrations above 5% but no severe toxic effects at lower concentrations .

2. Synergistic Effects with Other Compounds

Research has shown that this compound can interact synergistically with other chemicals to enhance its effectiveness as a corrosion inhibitor in industrial applications. For example, when combined with imidazolidine in acidic environments, it significantly inhibited corrosion rates on steel surfaces .

属性

CAS 编号 |

15826-16-1 |

|---|---|

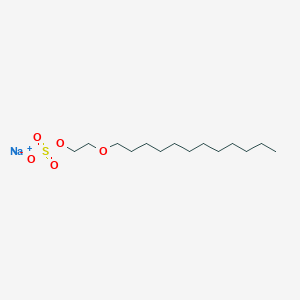

分子式 |

C14H30NaO5S |

分子量 |

333.44 g/mol |

IUPAC 名称 |

sodium;2-dodecoxyethyl sulfate |

InChI |

InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

InChI 键 |

ATVIWQFLMJFCGG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

15826-16-1 9004-82-4 |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

9004-82-4 |

同义词 |

sodium laureth sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。